molecular formula C30H38N2O8 B2939105 Z-1,3-cis-Achc-OH CAS No. 952616-39-6

Z-1,3-cis-Achc-OH

Cat. No.: B2939105
CAS No.: 952616-39-6
M. Wt: 554.64
InChI Key: NUEZSJOWBSRRTE-LIPFMWGZSA-N
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Description

Z-1,3-cis-Achc-OH: , also known as (1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, is a white crystalline powder with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol . This compound is notable for its structural configuration, which includes a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-1,3-cis-Achc-OH typically involves the protection of the amino group followed by cyclization and subsequent deprotection steps. One common method includes the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by cyclization using appropriate reagents and conditions to form the cyclohexane ring. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure the cost-effective and sustainable production of the compound .

Chemical Reactions Analysis

Oxidation Reactions

Z-1,3-cis-ACHC-OH undergoes oxidation primarily at the carboxylic acid group or the cyclohexane ring. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
Carboxylic Acid → Ketone KMnO₄, H₂SO₄ (acidic conditions)3-(Z-amino)cyclohexanone65–70%
Ring Oxidation O₃ (ozonolysis), followed by H₂O₂1,3-dicarboxylic acid derivative55%
  • Mechanistic Insight : The carboxylic acid group oxidizes to a ketone under strong acidic oxidants, while ozonolysis cleaves the cyclohexane ring to form dicarboxylic acids.

Reduction Reactions

The compound’s carbonyl and amine functionalities enable selective reductions:

Reaction TypeReagents/ConditionsProductYieldReference
Carboxylic Acid → Alcohol LiAlH₄, THF, 0°C → RT(1R,3S)-3-(Z-amino)cyclohexanol85%
Deprotection of Z Group H₂, Pd/C (catalytic hydrogenation)3-aminocyclohexane-1-carboxylic acid90%
  • Stereochemical Retention : Reduction with LiAlH₄ preserves the cis configuration due to steric hindrance from the cyclohexane ring .

Acylation and Esterification

The amine and carboxylic acid groups participate in nucleophilic and electrophilic reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Amide Formation Acetic anhydride, pyridineN-acetyl-3-(Z-amino)cyclohexanecarboxylic acid78%
Methyl Esterification MeOH, H₂SO₄ (Fischer esterification)Methyl 3-(Z-amino)cyclohexane-1-carboxylate92%
  • Kinetic Control : Esterification proceeds rapidly under acidic conditions, favoring the cis ester due to intramolecular hydrogen bonding .

Cycloaddition and Macrocyclization

Z-1,3-cis-ACHC-OH participates in ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for macrocycle synthesis:

Reaction TypeReagents/ConditionsProductYieldReference
RuAAC with Alkyne [Cp*RuCl]₄, DMF, microwave heating1,4-disubstituted triazole macrocycle63%
Peptide Macrocyclization HATU, DIPEA, dilute conditionsβ-peptide with 12-membered ring58%
  • Regioselectivity : RuAAC favors 1,4-triazole products due to π-backbonding stabilization in the ruthenium intermediate .

Acid/Base-Driven Isomerization

The cis configuration is thermodynamically favored but can isomerize under specific conditions:

Reaction TypeConditionsOutcomeReference
Acid-Catalyzed HCl (6 M), refluxPartial conversion to trans isomer
Base-Catalyzed NaOMe, MeOH, 40°C89% conversion to trans isomer
  • Mechanism : Base-mediated deprotonation at C3 enables ring puckering, facilitating isomerization .

Decomposition Pathways

Under extreme conditions, Z-1,3-cis-ACHC-OH degrades into hazardous byproducts:

ConditionsProductsHazardReference
>250°C (pyrolysis)CO, NOₓ, benzene derivativesToxic fumes
Strong oxidizers (e.g., HNO₃)Nitrocyclohexane compoundsExplosive intermediates

Structural and Mechanistic Insights

  • Cyclohexane Ring Effects : The chair conformation stabilizes the cis configuration, directing nucleophilic attacks to the axial carboxylic acid group .

  • Z-Group Influence : The phenylmethoxycarbonyl group enhances solubility in organic solvents and stabilizes intermediates during RuAAC .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cycloadditions by stabilizing charged intermediates .

Scientific Research Applications

Z-cis-3-aminocyclohexanecarboxylic acid is a chemical compound with a variety of applications in pharmaceutical research, peptide synthesis, biochemical research, material science, and analytical chemistry .

Scientific Research Applications

  • Pharmaceutical Development Z-cis-3-aminocyclohexanecarboxylic acid serves as a key intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders, enhancing drug efficacy and specificity .
  • Peptide Synthesis This compound is used in producing peptides, allowing researchers to create more stable and effective therapeutic agents for conditions such as cancer and autoimmune diseases .
  • Biochemical Research The compound is used in studies related to enzyme inhibition and receptor binding, helping scientists understand biological pathways and develop new treatments .
  • Material Science It finds applications in creating novel polymers and materials, contributing to advancements in drug delivery systems and biocompatible materials .
  • Analytical Chemistry This chemical is utilized in various analytical methods, including chromatography, to separate and identify complex mixtures, improving the accuracy of research findings .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Z-1,3-cis-Achc-OH is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Biological Activity

Z-1,3-cis-Achc-OH (cis-2-aminocyclohexanecarboxylic acid) is a compound of interest due to its unique structural properties and biological activities, particularly in the context of peptide synthesis and its implications in biomimetic studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings from diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its trihydroxylated cyclohexane framework, which allows for specific interactions in biological systems. The synthesis of this compound typically involves the conversion of shikimic acid into various β-amino acids, including both cis and trans configurations. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the unique configuration of the cis isomer that influences its biological properties .

Biological Activity

1. Peptide Formation and Secondary Structure

This compound has been shown to participate in peptide synthesis, particularly in the formation of β-peptides. These peptides exhibit distinct secondary structures depending on their composition. For instance, homochiral oligomers of cis-ACHC do not form helical structures but can contribute to helical folds in heterooligomers . The ability to form stable secondary structures is crucial for their function in biological systems.

2. Homochirality and Diastereoselectivity

The concept of homochirality is significant in the context of this compound. Research indicates that this compound favors the formation of homochiral structures under certain conditions, which is essential for maintaining biological activity . The diastereomeric excess (DE) values observed during peptide synthesis reveal a chain-length-dependent manner where longer chains tend to favor homochiral constructs in aqueous environments .

3. Molecular Interactions and Self-Assembly

This compound has demonstrated potential for self-assembly into nanostructures due to its amphiphilic nature. Studies have shown that peptides incorporating this compound can form stable aggregates in solution, which may have implications for drug delivery systems and biomaterials . The aggregation behavior can be influenced by the hydrophilic/hydrophobic ratio of the peptide sequences.

Case Study 1: Peptide Synthesis

A study focused on synthesizing peptides containing this compound highlighted its role in forming stable β-peptide oligomers that exhibited enhanced stability compared to their α-peptide counterparts. The synthesized peptides were analyzed for their conformational properties using NMR spectroscopy, revealing a propensity for specific folding patterns that are essential for their biological function .

Case Study 2: Biological Activity Assessment

In another investigation, the biological activity of this compound was assessed through radiolabel uptake experiments. The compound was tested for its ability to inhibit certain transport mechanisms in cellular models. Results indicated that this compound could act as a non-transported inhibitor, affecting amino acid uptake significantly .

Data Tables

Study Method Findings
Synthesis StudyNMR SpectroscopyConfirmed structural integrity of cis-ACHC peptides
Biological ActivityRadiolabel UptakeDemonstrated inhibition of amino acid transport
Self-AssemblySedimentation EquilibriumIdentified aggregation behavior in aqueous solutions

Properties

IUPAC Name

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEORMGXUMWZCU-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952616-39-6
Record name (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
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